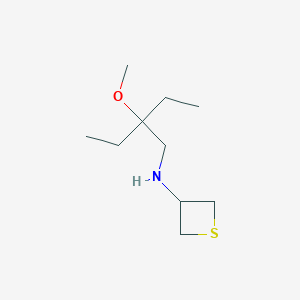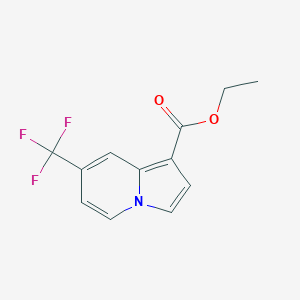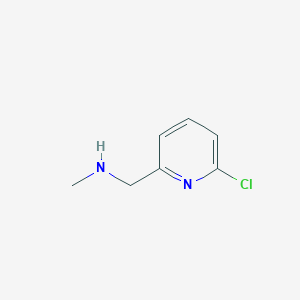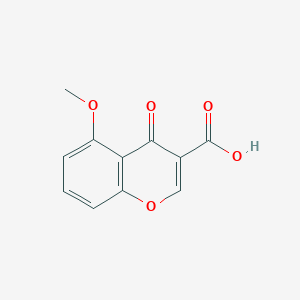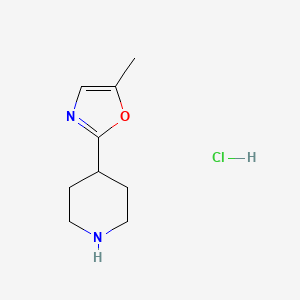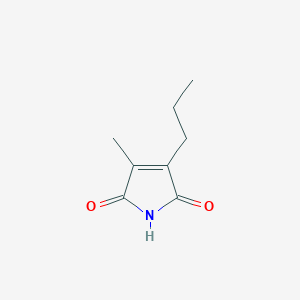
Methyl-beta-cyclohexylethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylcyclohexaneethanaminehydrochloride: is an organic compound that belongs to the class of amines. It is a derivative of cyclohexylamine, where the amine group is substituted with a methyl group and an ethanamine group. This compound is typically found in the form of a hydrochloride salt, which enhances its stability and solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydrogenation of Aniline: One common method for synthesizing N-Methylcyclohexaneethanaminehydrochloride involves the complete hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 3\text{H}_2 \rightarrow \text{C}{11}\text{NH}_2 ]
Alkylation of Ammonia: Another method involves the alkylation of ammonia using cyclohexanol.
Industrial Production Methods: Industrial production of N-Methylcyclohexaneethanaminehydrochloride typically involves large-scale hydrogenation processes using high-pressure reactors and efficient catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-Methylcyclohexaneethanaminehydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the amine group is replaced by other functional groups. Halogenation is a common substitution reaction, often using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Halogenated compounds.
Applications De Recherche Scientifique
Chemistry: N-Methylcyclohexaneethanaminehydrochloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of amine derivatives on cellular processes. It serves as a model compound for understanding the behavior of similar amines in biological systems.
Medicine: N-Methylcyclohexaneethanaminehydrochloride has potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Its structure allows it to interact with neurotransmitter receptors, making it a candidate for further pharmacological studies.
Industry: In the industrial sector, this compound is used in the production of corrosion inhibitors, rubber accelerators, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of N-Methylcyclohexaneethanaminehydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. The compound can bind to these receptors, modulating their activity and influencing neurotransmission. This interaction is mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-receptor complex.
Comparaison Avec Des Composés Similaires
Cyclohexylamine: A simpler amine with a similar structure but lacking the methyl and ethanamine groups.
N-Methylcyclohexylamine: Similar to N-Methylcyclohexaneethanaminehydrochloride but without the ethanamine group.
N-Ethylcyclohexylamine: Another derivative with an ethyl group instead of a methyl group.
Uniqueness: N-Methylcyclohexaneethanaminehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H20ClN |
|---|---|
Poids moléculaire |
177.71 g/mol |
Nom IUPAC |
2-cyclohexyl-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C9H19N.ClH/c1-10-8-7-9-5-3-2-4-6-9;/h9-10H,2-8H2,1H3;1H |
Clé InChI |
VZHXJJIXJKTLKV-UHFFFAOYSA-N |
SMILES canonique |
CNCCC1CCCCC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


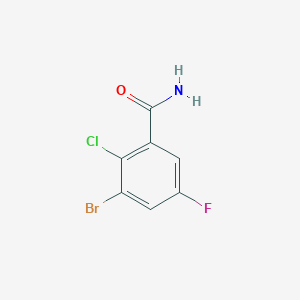

![B-[2-(Trifluoromethoxy)-4-pyridinyl]boronic acid](/img/structure/B13025640.png)
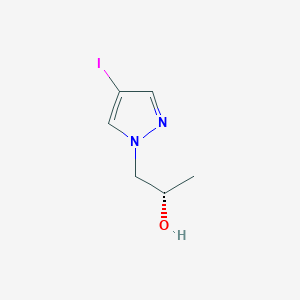

![2-{Pyrrolo[2,1-f][1,2,4]triazin-5-yl}ethan-1-amine](/img/structure/B13025666.png)
